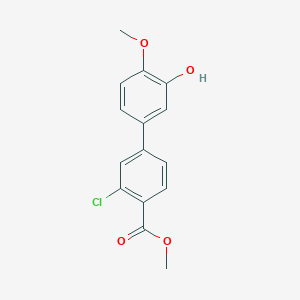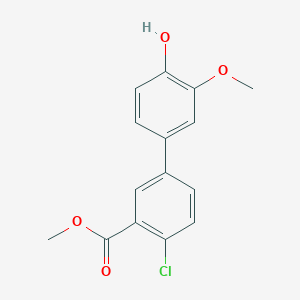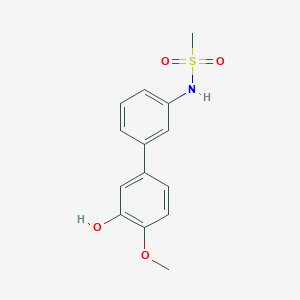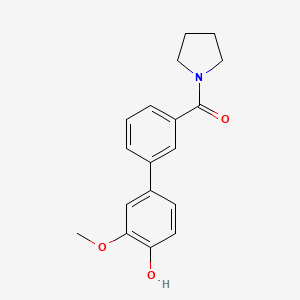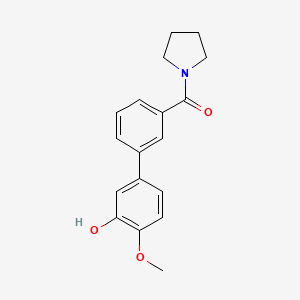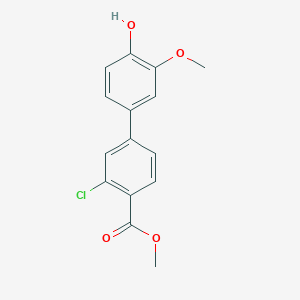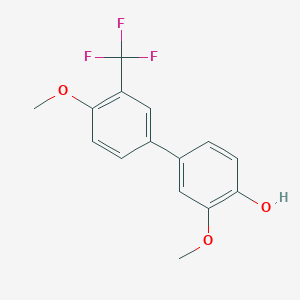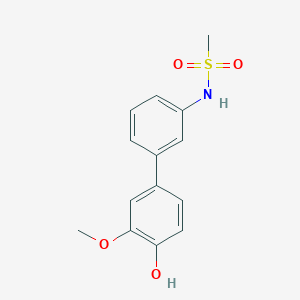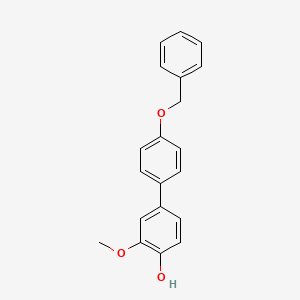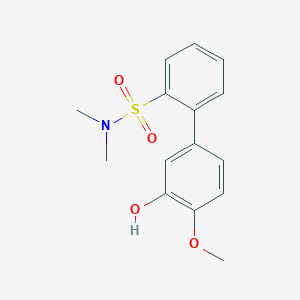![molecular formula C19H21NO3 B6380483 2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261989-83-6](/img/structure/B6380483.png)
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (2M5PPCP95) is an organic compound which has been studied for its potential applications in a variety of scientific and medical fields. It is a white crystalline solid with a melting point of 132-133°C and a boiling point of 306°C. It is soluble in water, ethanol, and acetone, and is insoluble in chloroform. 2M5PPCP95 is a derivative of piperidine, a cyclic amine found in many alkaloid compounds.
科学的研究の応用
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been studied for its potential application in several scientific and medical fields. It has been investigated for its use in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as a catalyst for organic reactions. It has also been studied for its potential use as an antioxidant and as an inhibitor of the enzyme acetylcholinesterase.
作用機序
The mechanism of action of 2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase results in increased levels of acetylcholine in the brain, which can lead to increased cognitive function.
Biochemical and Physiological Effects
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been studied for its potential to affect biochemical and physiological processes in the body. Studies have shown that it can inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can lead to increased cognitive function, improved mood, and increased alertness. It has also been shown to possess antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it is water soluble, making it easy to work with in aqueous solutions. A limitation is that it is not very stable, and can easily degrade in the presence of light and oxygen.
将来の方向性
There are several potential future directions for the research and application of 2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%. One potential direction is to further investigate the compound’s potential use as an antioxidant and acetylcholinesterase inhibitor. Another potential direction is to investigate the compound’s potential use in the synthesis of pharmaceuticals. Additionally, further research could be conducted to explore the compound’s potential use as a corrosion inhibitor and catalyst for organic reactions. Finally, further research could be conducted to explore the compound’s potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
合成法
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be synthesized using a three-step process. The first step is the condensation of piperidine-1-carbonyl chloride with 2-methoxy-5-hydroxybenzaldehyde. This reaction produces 2-methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol. The second step is the reduction of the aldehyde group to the corresponding alcohol using sodium borohydride. The third step is the recrystallization of the product in ethanol.
特性
IUPAC Name |
[4-(3-hydroxy-4-methoxyphenyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-18-10-9-16(13-17(18)21)14-5-7-15(8-6-14)19(22)20-11-3-2-4-12-20/h5-10,13,21H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPDVOHKUZKNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685803 |
Source


|
| Record name | (3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol | |
CAS RN |
1261989-83-6 |
Source


|
| Record name | (3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

